4-tert-Butyl-N-(4-methylbenzyl)benzamide
Description
4-tert-Butyl-N-(4-methylbenzyl)benzamide is a benzamide derivative characterized by a tert-butyl group at the para position of the benzoyl ring and a 4-methylbenzyl substituent on the amide nitrogen. This compound is part of a broader class of benzamides studied for their diverse applications in medicinal chemistry, material science, and catalysis. Its molecular structure (C₁₉H₂₃NO) confers moderate lipophilicity (logP ~5.05), as inferred from structurally similar analogs like 4-tert-butyl-N-(2,5-dimethylphenyl)benzamide .
Properties
Molecular Formula |
C19H23NO |
|---|---|
Molecular Weight |
281.4g/mol |
IUPAC Name |
4-tert-butyl-N-[(4-methylphenyl)methyl]benzamide |
InChI |
InChI=1S/C19H23NO/c1-14-5-7-15(8-6-14)13-20-18(21)16-9-11-17(12-10-16)19(2,3)4/h5-12H,13H2,1-4H3,(H,20,21) |
InChI Key |
WJRQIBZWZOPRMN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C(C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
The following table compares 4-tert-Butyl-N-(4-methylbenzyl)benzamide with key analogs, focusing on structural features, physicochemical properties, and biological activities:
*Molecular weight estimated based on formula (C₁₉H₂₃NO).
Key Findings from Comparisons :
Structural Influence on Biological Activity: The presence of 2-acylamino substituents (e.g., 2-hexanoylamino) in benzamide analogs significantly enhances PCAF histone acetyltransferase (HAT) inhibitory activity (67–79% at 100 μM), compared to anthranilic acid derivatives (34%) . N-substituents dictate target specificity. For example, the quinolin-8-yl group in 4-tert-butyl-N-(quinolin-8-yl)benzamide facilitates palladium-catalyzed coupling reactions, while the 4-methylbenzyl group in the target compound may influence neuroleptic activity via dopamine receptor interactions .
Physicochemical Properties :
- Lipophilicity (logP ~5.05) is consistent across tert-butyl benzamides, making them suitable for blood-brain barrier penetration. This property aligns with neuroleptic applications observed in benzamide derivatives like amisulpride and tiapride .
- Steric effects : The tert-butyl group enhances metabolic stability but may reduce solubility, necessitating formulation optimization for therapeutic use .
Safety and Toxicity: Analogs like 4-tert-butyl-N-(quinolin-8-yl)benzamide are classified as acutely toxic (CLP Category 4), requiring stringent handling protocols . While direct toxicity data for the target compound is unavailable, structural similarities warrant caution in occupational exposure .
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